[4-bromo-2-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate
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Description
[4-bromo-2-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate is a useful research compound. Its molecular formula is C27H16BrN3O5 and its molecular weight is 542.345. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Transformations
Research has developed methods for synthesizing complex naphthalene derivatives, highlighting their importance in organic chemistry and pharmaceutical manufacturing. For instance, Ashworth et al. (2003) discuss a new route for manufacturing 3-Cyano-1-naphthalenecarboxylic acid, a crucial intermediate in producing tachykinin receptor antagonists. This synthesis involves steps that could relate to the structural manipulation of compounds similar to the queried chemical, demonstrating the compound's relevance in synthesizing medically significant molecules (Ashworth et al., 2003).
Biological Activity
Naphthalene derivatives, similar to the queried compound, have been explored for their biological activities. Markosyan et al. (1991) investigated the reactions and biological properties of 4-amino-3-cyano-1,2-dihydrospiro[naphthalene-2,1'cyclohexane], showing the potential of such structures in developing antibacterial, anti-inflammatory, and psychotropic drugs (Markosyan et al., 1991).
Material Science and Catalysis
In material science and catalysis, Harada et al. (2007) describe Rh(I)-catalyzed carbonylative cyclization reactions of alkynes with 2-bromophenylboronic acids to produce indenones, indicating the potential use of similar brominated compounds in catalytic processes to synthesize valuable organic molecules (Harada et al., 2007).
Environmental Applications
Evans and Dellinger (2003) studied the mechanisms of dioxin formation from the high-temperature pyrolysis of 2-bromophenol, providing insights into the environmental impact and degradation pathways of brominated organic compounds. This research is relevant to understanding the environmental behavior of complex brominated chemicals like the one (Evans & Dellinger, 2003).
Properties
IUPAC Name |
[4-bromo-2-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H16BrN3O5/c28-20-12-13-25(36-27(33)22-9-5-7-17-6-1-2-8-21(17)22)18(15-20)14-19(16-29)26(32)30-23-10-3-4-11-24(23)31(34)35/h1-15H,(H,30,32)/b19-14+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGBRDKLNGPKEZ-XMHGGMMESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=C(C=C(C=C3)Br)C=C(C#N)C(=O)NC4=CC=CC=C4[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=C(C=C(C=C3)Br)/C=C(\C#N)/C(=O)NC4=CC=CC=C4[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H16BrN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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